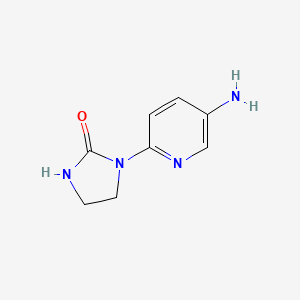
1-(5-Aminopyridin-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one typically involves the reaction of 5-aminopyridine with an appropriate imidazolidinone precursor. One common method involves the use of a Lewis acid-catalyzed ring expansion reaction of chiral aziridines with isocyanates . Another approach is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones and aminopyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the aminopyridine moiety.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone structure, offering different chemical properties.
Pyridin-2-ylimidazolidin-2-one: Similar to 1-(5-Aminopyridin-2-yl)imidazolidin-2-one but with different substitution patterns on the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the aminopyridine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C8H10N4O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4,9H2,(H,10,13) |
InChI Key |
DNPDCJCLUFUUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
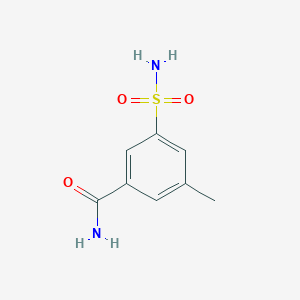

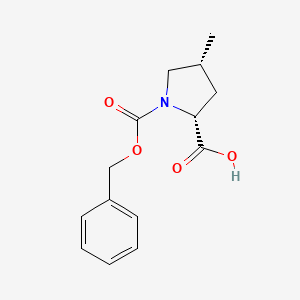
![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)

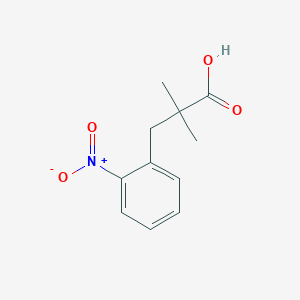
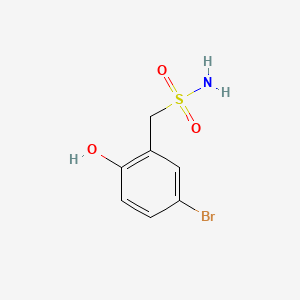

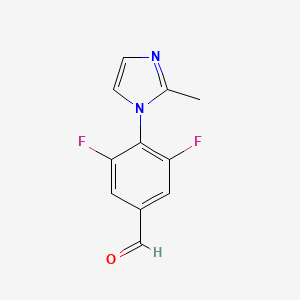


![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
![((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)
